molecular formula C17H13FN2O2 B2559081 (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide CAS No. 499185-08-9

(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide

カタログ番号 B2559081
CAS番号: 499185-08-9
分子量: 296.301
InChIキー: RJLMBUIKNQXFLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained attention as a potential therapeutic agent for the treatment of various types of cancer. This molecule has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of cancer.

作用機序

(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide works by inhibiting the activity of BTK, a key enzyme involved in the development and progression of cancer. BTK is a member of the Tec family of tyrosine kinases, which are involved in signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting BTK, (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide disrupts these signaling pathways and prevents cancer cells from growing and dividing.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include inhibition of BTK activity, induction of apoptosis, and modulation of the immune response. In addition, (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide has been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

One of the main advantages of (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide is its specificity for BTK, which makes it a promising therapeutic agent for the treatment of cancer. However, like all drugs, (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide has limitations. For example, it may have off-target effects on other enzymes or signaling pathways, which could lead to unwanted side effects. In addition, (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide may not be effective in all types of cancer, and further research is needed to determine its optimal use.

将来の方向性

There are several future directions for research on (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide. One area of interest is the development of combination therapies that include (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide and other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide therapy. Finally, further research is needed to determine the optimal dosing and scheduling of (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide for different types of cancer.

合成法

The synthesis of (E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide involves several steps, including the reaction of 2-fluorobenzaldehyde with 2-methoxybenzylamine to form an imine intermediate, which is then reacted with cyanoacetic acid to form the desired product. The final step involves the conversion of the cyano group to an amide group using standard methods.

科学的研究の応用

(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death), and enhance the activity of other cancer therapies.

特性

IUPAC Name

(E)-2-cyano-3-(2-fluorophenyl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-22-16-9-5-4-8-15(16)20-17(21)13(11-19)10-12-6-2-3-7-14(12)18/h2-10H,1H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLMBUIKNQXFLB-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。